
1-(3-Bromopropyl)-3,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3,5-dimethylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The compound features a bromopropyl group attached to the nitrogen atom of a 3,5-dimethylpiperidine ring, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3,5-dimethylpiperidine can be synthesized through several methods. One common approach involves the alkylation of 3,5-dimethylpiperidine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of propyl-substituted piperidines.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3,5-dimethylpiperidine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-3,5-dimethylpiperidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Iodopropyl)-3,5-dimethylpiperidine: Similar structure but with an iodine atom instead of bromine.
1-(3-Fluoropropyl)-3,5-dimethylpiperidine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(3-Bromopropyl)-3,5-dimethylpiperidine is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate for various chemical transformations.
Propiedades
Fórmula molecular |
C10H20BrN |
|---|---|
Peso molecular |
234.18 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3,5-dimethylpiperidine |
InChI |
InChI=1S/C10H20BrN/c1-9-6-10(2)8-12(7-9)5-3-4-11/h9-10H,3-8H2,1-2H3 |
Clave InChI |
VFKSTWWJISTDCX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)CCCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


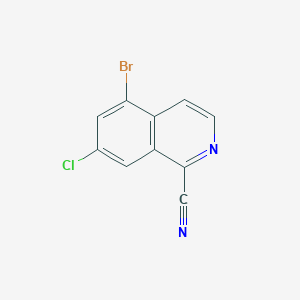
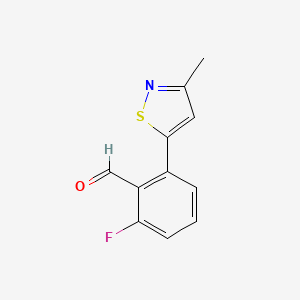



![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)

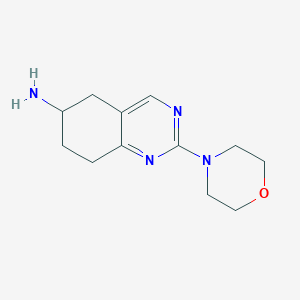
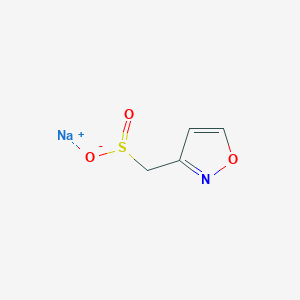
![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride](/img/structure/B13166900.png)

![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)
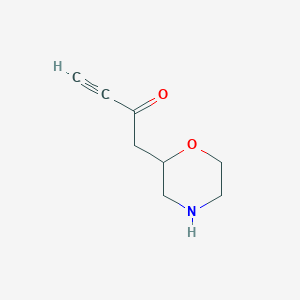
![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
